molecular formula C14H8Cl2O3 B8786196 2-(2,4-Dichlorobenzoyl)benzoic acid CAS No. 61959-32-8

2-(2,4-Dichlorobenzoyl)benzoic acid

Cat. No.: B8786196
CAS No.: 61959-32-8
M. Wt: 295.1 g/mol
InChI Key: SSRBKRHBIFAERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorobenzoyl)benzoic acid, with the molecular formula C14H8Cl2O3 , is a dichlorinated benzoic acid derivative utilized in research and development. This compound is part of a class of chemicals where benzoic acid and dichlorobenzoyl structures are key motifs in various scientific applications . Researchers employ this and related structures as valuable intermediates or building blocks in organic synthesis and medicinal chemistry. For example, structurally similar compounds, such as those featuring an aminobenzoic acid core, have been investigated for their interactions with biological targets like the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . As a specialist chemical, it is essential for researchers to determine the specific suitability of this compound for their intended experiments. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61959-32-8

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

2-(2,4-dichlorobenzoyl)benzoic acid

InChI

InChI=1S/C14H8Cl2O3/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19)

InChI Key

SSRBKRHBIFAERH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 2,4 Dichlorobenzoyl Benzoic Acid and Analogues

Classical Synthetic Routes

Traditional methods for synthesizing 2-(2,4-dichlorobenzoyl)benzoic acid have been foundational in organic chemistry, primarily relying on established reactions like Friedel-Crafts acylation and multi-step pathways involving halogenated precursors.

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. nih.gov In this specific synthesis, 1,3-dichlorobenzene (B1664543) is reacted with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst. prepchem.com

A typical laboratory procedure involves adding anhydrous aluminium chloride to a mixture of phthalic anhydride and dried 1,3-dichlorobenzene. prepchem.com The reaction mixture is then heated, typically to around 120°C, for several hours to drive the reaction to completion. prepchem.com Following the reaction, the mixture is cooled, and the product is precipitated by the careful addition of water. prepchem.com The crude product can then be purified by recrystallization from a suitable solvent like benzene (B151609) to yield crystalline this compound. prepchem.com A similar process is used for the synthesis of the related compound 2-(4-chlorobenzoyl)benzoic acid, where chlorobenzene (B131634) is used instead of dichlorobenzene. prepchem.com

Table 1: Example of Friedel-Crafts Acylation for this compound

Reactant 1Reactant 2CatalystTemperatureTimeYield
Phthalic Anhydride1,3-DichlorobenzeneAnhydrous Aluminium Chloride120°C3 hours~40% (recrystallized) prepchem.com

The reaction between phthalic anhydride and dichlorobenzene can also be carried out in a solvent such as nitrobenzene (B124822). wisdomlib.org The fundamental steps of the Friedel-Crafts acylation mechanism include the activation of the acylating agent by the Lewis acid catalyst, followed by electrophilic attack on the aromatic ring and subsequent rearrangement to form the ketone product. youtube.com

An alternative to direct acylation involves multi-step synthetic sequences starting from precursor halogenated benzoic acids. For instance, 2,4-dichlorobenzoic acid serves as a key starting material. chemicalbook.comnih.gov This precursor can be prepared through the oxidation of 2,4-dichlorotoluene (B165549). wikipedia.org

Once 2,4-dichlorobenzoic acid is obtained, it can be converted into its more reactive acid chloride derivative, 2,4-dichlorobenzoyl chloride. google.com This conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or phosphorus trichloride. google.com The resulting 2,4-dichlorobenzoyl chloride is a key intermediate that can then be used in a Friedel-Crafts reaction with benzene to yield the final product, though this specific pathway is less direct than the acylation of dichlorobenzene with phthalic anhydride.

Further transformations of the initial product can lead to a variety of derivatives. For example, 2-(3,4-dichloro-benzoyl)-benzoic acid can be converted to its ethyl ester and then reacted with hydrazine (B178648) hydrate (B1144303) to form hydrazide derivatives. wisdomlib.org

Modern and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have focused on optimizing classical methods to improve efficiency, reduce environmental impact, and enhance catalyst performance.

Anhydrous aluminium chloride is the quintessential catalyst for the Friedel-Crafts acylation synthesis of this compound. prepchem.com It functions as a Lewis acid, coordinating to the phthalic anhydride to form a highly electrophilic acylium ion, which then attacks the dichlorobenzene ring. youtube.comyoutube.com The amount of aluminium chloride used is crucial, as it forms a complex with the final ketone product, often requiring more than stoichiometric amounts. youtube.com

While effective, traditional Lewis acids like AlCl3 have drawbacks, including the generation of significant waste during aqueous workup. scispace.com Research has explored other Lewis acids such as ferric chloride (FeCl3), which can also catalyze Friedel-Crafts reactions. nih.gov Modern approaches also investigate the use of alternative catalytic systems to overcome the limitations of classical methods. These include the use of tunable aryl alkyl ionic liquids (TAAILs) in iron(III) chloride hexahydrate-catalyzed Friedel-Crafts acylations, which can be more robust and allow for easier catalyst recycling. beilstein-journals.org

The principles of green chemistry aim to design chemical processes that are more environmentally friendly and sustainable. wjpmr.com In the context of this compound synthesis, this involves addressing the environmental concerns associated with the traditional Friedel-Crafts acylation. The large quantities of AlCl3 catalyst required and the subsequent acidic waste stream are significant environmental liabilities.

Efforts to develop "greener" syntheses focus on several areas:

Catalyst Replacement: Investigating solid acid catalysts or recyclable catalytic systems like ionic liquids to replace AlCl3. beilstein-journals.org

Solvent-Free Conditions: Exploring methods that reduce or eliminate the use of hazardous organic solvents. Some green chemistry approaches utilize microwave irradiation to accelerate reactions and reduce the need for conventional heating and solvents. wjpmr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The environmental impact of a synthesis can be quantified using metrics like the E-factor, which is the ratio of the mass of waste to the mass of the desired product. rsc.org Applying these principles to the synthesis of this compound is an active area of research to improve the sustainability of its production.

Industrial Scale Synthesis Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Key considerations include cost-effectiveness, process safety, product purity, and waste management.

The traditional Friedel-Crafts acylation, while straightforward, has drawbacks for industrial production. The use of large amounts of anhydrous aluminium chloride is costly and leads to corrosive byproducts and significant waste treatment expenses. google.com Furthermore, controlling the reaction temperature and managing the exothermic nature of the reaction are critical for safety on a large scale.

Preparation of 2,4-Dichlorobenzoyl Chloride as a Key Intermediate

The synthesis of the target molecule, this compound, critically relies on the availability of 2,4-Dichlorobenzoyl chloride as a primary acylating agent. This intermediate is a colorless to pale yellow liquid with a pungent odor, characterized by its reactivity, particularly its reaction with water. guidechem.com It is soluble in organic solvents like toluene (B28343) and is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.com The preparation of 2,4-Dichlorobenzoyl chloride can be achieved through several synthetic routes, each with distinct advantages and challenges.

One common method involves the acylation of 2,4-dichlorobenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus trichloride. guidechem.comgoogle.com In a typical procedure, 2,4-dichlorobenzoic acid is mixed with thionyl chloride and heated under reflux for 3 to 4 hours. guidechem.comgoogle.com Following the reaction, excess thionyl chloride is removed by evaporation, and the final product is purified by distillation under reduced pressure. google.com

An alternative and widely used industrial method starts from 2,4-dichlorotoluene. This process involves the side-chain chlorination of 2,4-dichlorotoluene to produce 2,4-dichlorotrichlorotoluene. google.com This intermediate is then hydrolyzed to yield 2,4-dichlorobenzoyl chloride. google.com A patented method describes a process where 2,4-dichlorotoluene is reacted with chlorine under the influence of a catalyst, such as azodiisobutyronitrile, to form a crude product of 2,4-dichlorotrichlorotoluene. google.com This crude product subsequently undergoes hydrolysis with water, followed by reduced pressure rectification to isolate the pure 2,4-dichlorobenzoyl chloride. google.com

Further refinements to the chlorination of 2,4-dichlorotoluene have been developed to improve efficiency and yield. One such method involves heating 2,4-dichlorotoluene to 80-100°C and introducing catalysts like azodiisobutyronitrile and triethanolamine. patsnap.com Chlorine gas is then slowly introduced under illumination, with the temperature raised to 120-130°C for 3-4 hours. patsnap.com The resulting chlorinated liquid is then purified by vacuum rectification. patsnap.com

Another synthetic approach detailed in patent literature involves the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid, such as acetic acid or butyric acid, in the presence of a catalyst like phosphoric acid or aluminum chloride. google.com The reaction temperature is carefully controlled, and the resulting acyl chloride is purified by rectification. google.com This method is highlighted for its clean production environment and the ability to recycle the catalyst. google.com

Table 1: Synthetic Methods for 2,4-Dichlorobenzoyl Chloride

Starting Material Reagents and Catalysts Key Steps Reference
2,4-Dichlorobenzoic Acid Thionyl chloride or Phosphorus trichloride Acyl chlorination, reflux, distillation guidechem.comgoogle.com
2,4-Dichlorotoluene Chlorine, Azodiisobutyronitrile (catalyst) Side-chain chlorination, hydrolysis, rectification google.com
2,4-Dichlorotoluene Chlorine, Azodiisobutyronitrile and Triethanolamine (catalysts) Photochlorination, vacuum rectification patsnap.com
2,4-Dichlorobenzotrichloride Carboxylic acid (e.g., acetic acid), Catalyst (e.g., phosphoric acid) Catalytic reaction, rectification google.com

Liquid-Phase Oxidation Techniques for Related Carboxylic Acid Synthesis

The synthesis of aromatic carboxylic acids, which are precursors or analogues to the target molecule, often employs liquid-phase oxidation techniques. These methods typically involve the oxidation of an alkyl group attached to an aromatic ring.

A common and vigorous method for preparing aromatic carboxylic acids is the oxidation of alkylbenzenes using strong oxidizing agents like chromic acid or potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions. ncert.nic.in A key aspect of this reaction is that the entire alkyl side chain is oxidized to a carboxyl group, regardless of its length. ncert.nic.in This method is effective for primary and secondary alkyl groups, while tertiary alkyl groups are resistant to oxidation due to the lack of a benzylic hydrogen atom. libretexts.org The benzylic position is particularly susceptible to oxidation because the intermediate radical is stabilized by resonance. libretexts.org

For instance, the oxidation of an alkyl-substituted benzene with potassium permanganate is typically performed in water or a mixture of water and a miscible organic solvent like acetic acid or pyridine. commonorganicchemistry.com Similarly, aryl methyl ketones can also be oxidized to benzoic acids using hot aqueous permanganate. libretexts.org

A patented process details the liquid-phase oxidation of alkyl-substituted benzene carboxylic acids. google.com This method involves oxidizing the feedstock with a free oxygen-containing gas at temperatures between 100 to 300°C and sufficient pressure to maintain the liquid phase. google.com The reaction is carried out in the presence of a catalyst system composed of hydrogen chloride and nitric acid, and can be performed in a solvent like water or acetic acid. google.com

Solvent-free conditions have also been explored for the selective oxidation of toluene, a simple alkylbenzene, to produce benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid. mdpi.com One study demonstrated the use of manganese oxide (Mn₃O₄) nanoparticles immobilized on carbon nanotubes (CNTs) as a catalyst for the liquid-phase oxidation of toluene with molecular oxygen. mdpi.com The use of an initiator like tert-butyl hydroperoxide (TBHP) was found to enhance the reaction, leading to a high conversion rate of toluene with significant selectivity towards benzyl alcohol and benzaldehyde, which can be further oxidized to benzoic acid. mdpi.com

Table 2: Liquid-Phase Oxidation Techniques for Aromatic Carboxylic Acids

Substrate Type Oxidizing Agent/Catalyst Key Features Reference
Alkylbenzenes (primary or secondary alkyl) Potassium permanganate (KMnO₄) Complete oxidation of the side chain to a carboxyl group. ncert.nic.in
Alkyl-substituted benzene carboxylic acids Molecular oxygen, Hydrogen chloride, Nitric acid Catalytic oxidation in the liquid phase at elevated temperature and pressure. google.com
Toluene Molecular oxygen, Mn₃O₄/CNT catalyst, TBHP (initiator) Solvent-free conditions, selective oxidation. mdpi.com

Regioselectivity and Isomer Control in Synthetic Pathways

The synthesis of this compound involves a Friedel-Crafts acylation reaction, where controlling the regioselectivity is crucial to obtain the desired isomer. The Friedel-Crafts reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

The primary challenge in the synthesis of this compound is to direct the acylation of a suitable aromatic substrate, such as phthalic anhydride or a derivative, with 2,4-dichlorobenzoyl chloride to the correct position. The two chlorine atoms on the benzoyl chloride are deactivating and ortho-, para-directing, but the acylation occurs on a separate aromatic ring. The regioselectivity will be determined by the directing effects of the substituents on the substrate ring and the nature of the catalyst.

Theoretical studies using density functional theory (DFT) have been employed to understand and predict the regioselectivity of Friedel-Crafts benzoylation. The reactivity and positional selectivity (ortho, meta, or para) can be rationalized using global and local nucleophilicity indices, also known as Parr functions. These theoretical models can correctly predict the experimental outcomes of relative reactivity and regioselectivity.

In the context of unsymmetrical anhydrides reacting with aromatic compounds, the regioselectivity of the ring opening is significantly influenced by the electronic character of the substituents on both the anhydride and the aromatic substrate, the basicity and polarity of the reaction medium, the solvent, and the amount of catalyst used. researchgate.net For instance, in the aluminum chloride-catalyzed condensation of alkylbenzenes with homophthalic anhydride, the structure of the resulting keto-acid is dependent on these factors. researchgate.net

The choice of catalyst can also play a pivotal role in controlling the outcome of Friedel-Crafts acylations. Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄) are commonly used. researchgate.net The strength of the Lewis acid can influence the reaction pathway and the formation of different isomers. researchgate.net A significant advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements, as the acylium ion intermediate is resonance-stabilized. masterorganicchemistry.comlibretexts.org

Sequential and regioselective Friedel-Crafts reactions have been developed for the synthesis of complex molecules. For example, the reaction of gem-dihalogenocyclopropanecarbonyl chlorides with benzenes can proceed via intermolecular Friedel-Crafts acylation followed by regioselective ring opening and intramolecular cyclization to yield specific naphthol derivatives. researchgate.net This demonstrates the potential for controlling regioselectivity through a multi-step, one-pot procedure.

Table 3: Factors Influencing Regioselectivity in Friedel-Crafts Acylation

Factor Influence on Regioselectivity Examples/Observations Reference
Electronic Effects of Substituents Directs the incoming electrophile to specific positions on the aromatic ring. Electron-donating groups activate and direct ortho/para; electron-withdrawing groups deactivate and direct meta.
Catalyst The nature and amount of the Lewis acid can alter the reaction pathway and product distribution. TiCl₄, FeCl₃, AlCl₃ show different efficiencies in certain intramolecular acylations. researchgate.net
Reaction Medium and Solvent Polarity and basicity can affect the stability of intermediates and transition states. Reactions in neat aromatic compounds versus solvents like dichloroethane or nitrobenzene can yield different isomer ratios. researchgate.net
Theoretical Models Predictive tools for understanding and rationalizing regiochemical outcomes. DFT and Parr functions can predict positional selectivity.

Chemical Reactivity and Derivatization of 2 2,4 Dichlorobenzoyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and hydrazides, and can also undergo decarboxylation under specific conditions.

Esterification Reactions to Form Carboxylic Acid Esters

The carboxylic acid group of 2-(2,4-dichlorobenzoyl)benzoic acid can undergo esterification with various alcohols in the presence of an acid catalyst, a reaction typical for benzoic acid and its derivatives. youtube.comwikipedia.org This Fischer-Speier esterification is an equilibrium process. The reaction is commonly carried out by refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. youtube.comwisdomlib.org The role of the catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

For a structurally related compound, 2-(3,4-dichlorobenzoyl)benzoic acid, the ethyl ester is synthesized by refluxing the acid with dry ethanol (B145695) and sulfuric acid. wisdomlib.org A similar approach would be applicable to this compound. The reaction to form the corresponding ethyl ester, ethyl 2-(2,4-dichlorobenzoyl)benzoate, would proceed as follows:

General Reaction Scheme for Esterification:

C₁₄H₈Cl₂O₃ + R-OH ⇌ C₁₄H₇Cl₂O₂(R) + H₂O

(this compound + Alcohol ⇌ Ester + Water)

ReactantReagent/CatalystConditionsProduct
This compoundEthanol (C₂H₅OH), Sulfuric Acid (H₂SO₄)RefluxEthyl 2-(2,4-dichlorobenzoyl)benzoate
This compoundMethanol (B129727) (CH₃OH), Sulfuric Acid (H₂SO₄)RefluxMethyl 2-(2,4-dichlorobenzoyl)benzoate

This table presents plausible esterification reactions based on established chemical principles for analogous compounds.

Amidation and Hydrazide Formation

The carboxylic acid moiety can be converted into amides and hydrazides, which are important intermediates in the synthesis of various heterocyclic compounds and other derivatives.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid group is typically activated first. A common method is the conversion of the carboxylic acid to its more reactive acid chloride, for instance, by using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.org The resulting 2-(2,4-dichlorobenzoyl)benzoyl chloride can then readily react with an amine to yield the corresponding amide. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct amidation reaction. google.com

Hydrazide Formation: Hydrazides are synthesized by the reaction of an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). For the analogous 2-(3,4-dichlorobenzoyl)benzoic acid, its ethyl ester is treated with hydrazine hydrate to form the corresponding hydrazide. wisdomlib.orgresearchgate.net This nucleophilic acyl substitution reaction involves the attack of the hydrazine at the ester's carbonyl carbon. This method avoids the direct use of the less reactive carboxylic acid. The resulting this compound hydrazide is a versatile precursor for synthesizing hydrazones, which have been investigated for their biological activities. wisdomlib.org

Starting MaterialReagent(s)Intermediate ProductFinal Product
This compound1. SOCl₂2. Amine (R-NH₂)2-(2,4-Dichlorobenzoyl)benzoyl chlorideN-substituted 2-(2,4-dichlorobenzoyl)benzamide
Ethyl 2-(2,4-dichlorobenzoyl)benzoateHydrazine hydrate (N₂H₄·H₂O)-This compound hydrazide

This table outlines synthetic routes to amides and hydrazides based on standard organic chemistry methods and reactions of similar compounds.

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group as carbon dioxide (CO₂) from benzoic acid derivatives, known as decarboxylation, is a challenging reaction that typically requires harsh conditions. Unactivated benzoic acids, such as the parent benzoic acid, exhibit slow rates of decarboxylation, with only a small percentage of conversion even at temperatures around 400 °C. nist.gov The reaction is generally facilitated by the presence of electron-donating groups, particularly in the ortho or para positions, which can stabilize the transition state. nist.gov Given the electron-withdrawing nature of the chlorine atoms and the benzoyl group, this compound is expected to be resistant to thermal decarboxylation.

However, alternative pathways for decarboxylation exist. For example, a recently developed method involves a photoinduced, copper-catalyzed decarboxylative hydroxylation that proceeds at a much milder temperature of 35°C. nih.govresearchgate.net This reaction occurs via a radical mechanism involving a ligand-to-metal charge transfer in a copper carboxylate complex, leading to the formation of an aryl radical. nih.govd-nb.info While this specific method results in hydroxylation, it demonstrates that radical-based decarboxylation can be achieved under significantly gentler conditions than traditional thermal methods. Another study on the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid highlights a mechanism involving protonation and subsequent C-C bond cleavage. researchgate.net

PathwayConditionsKey FeaturesProduct of Decarboxylation
Thermal DecarboxylationHigh temperature (~400 °C)Low efficiency for unactivated acids2,4-Dichlorobenzophenone
Photoinduced Copper-Catalyzed Decarboxylation35 °C, Copper catalyst, Light (purple LEDs)Radical mechanism, milder conditions2,4-Dichlorobenzophenone (in the absence of trapping nucleophiles)

This table compares potential decarboxylation pathways for this compound.

Transformations Involving the Benzoyl Carbonyl Group

The ketone functional group within the benzoyl moiety provides another site for chemical reactions, primarily through nucleophilic additions and reductions.

Nucleophilic Addition Reactions

The carbonyl carbon of the benzoyl group is electrophilic due to the polarization of the carbon-oxygen double bond and is therefore susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl group can be influenced by the electronic properties of the substituents on the aromatic rings.

A wide range of nucleophiles can add to a ketone carbonyl, including organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as cyanide ions. For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol after an acidic workup.

Reduction Reactions to Alcohol Derivatives

The benzoyl carbonyl group can be reduced to a secondary alcohol, yielding 2-[(2,4-dichlorophenyl)(hydroxy)methyl]benzoic acid. This transformation is typically achieved using metal hydride reducing agents. libretexts.orglibretexts.org

Commonly used reagents for the reduction of ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). fiu.edu Sodium borohydride is a milder and more selective reagent that can be used in protic solvents like ethanol or methanol. fiu.edu Lithium aluminum hydride is a much stronger reducing agent and will also reduce the carboxylic acid group to a primary alcohol. libretexts.orglibretexts.org Therefore, to selectively reduce the ketone without affecting the carboxylic acid, NaBH₄ would be the preferred reagent. The reaction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate, typically from the solvent or an acidic workup, yields the alcohol product.

Starting MaterialReagentSolventProduct
This compoundSodium Borohydride (NaBH₄)Ethanol/Methanol2-[(2,4-Dichlorophenyl)(hydroxy)methyl]benzoic acid
This compoundLithium Aluminum Hydride (LiAlH₄) followed by H₃O⁺Anhydrous Ether/THF(2-(Hydroxymethyl)phenyl)(2,4-dichlorophenyl)methanol

This table summarizes the expected products from the reduction of this compound with different reducing agents.

Modifications of the Dichloro-Substituted Phenyl Ring

The dichlorophenyl moiety is a key site for chemical modification, although its reactivity is significantly influenced by the presence of the two chlorine atoms and the deactivating benzoyl group.

Electrophilic aromatic substitution (EAS) on the dichlorophenyl ring of this compound is challenging due to the electronic effects of its substituents. Halogens, such as chlorine, are known to be deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene (B151609) itself. unizin.orglibretexts.org This deactivation stems from the inductive electron-withdrawing effect of the electronegative chlorine atoms. libretexts.org

However, halogens are also ortho-, para-directors, because their non-bonding electron pairs can stabilize the intermediate carbocation (the arenium ion or sigma complex) through resonance, particularly when the electrophile attacks at the ortho or para positions. unizin.orglibretexts.org In the case of the 2,4-dichlorophenyl ring, the position ortho to the C-2 chlorine is C-3, and the positions ortho and para to the C-4 chlorine are C-3 and C-5, respectively. Therefore, both chlorine atoms direct incoming electrophiles to the C-3 and C-5 positions.

Compounding the deactivation from the chlorine atoms is the powerful meta-directing and deactivating effect of the benzoyl group attached to the C-1 position. unizin.org Consequently, the entire dichlorophenyl ring is significantly deactivated towards electrophilic attack. Any substitution reaction would require harsh conditions, and the substitution would be predicted to occur primarily at the C-3 or C-5 positions, which are electronically favored by the directing effects of the two chlorine atoms. libretexts.orgmsu.edu

More effective strategies for functionalizing the dichlorophenyl ring involve reactions that specifically target the carbon-halogen bonds.

Halogen-Metal Exchange: This is a fundamental organometallic reaction that converts an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org The most common method is the lithium-halogen exchange, which typically uses alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu The rate of exchange is dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.orgprinceton.edu Therefore, exchanging the chlorine atoms in this compound is more difficult than for the corresponding bromo or iodo compounds and requires highly reactive reagents. princeton.edu The resulting aryllithium species is a potent nucleophile and can be used to introduce a wide variety of functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are less reactive than bromides and iodides, modern catalyst systems have been developed to facilitate their use. Strategies like Suzuki, Heck, and Sonogashira couplings could be employed to modify the dichlorophenyl ring. acs.orgrsc.org Often, this is performed after converting the aryl chloride to a more reactive species, for example, by first performing a halogen-metal exchange to generate an organolithium or Grignard reagent, which is then used in a subsequent coupling reaction. nih.gov

StrategyDescriptionKey ReagentsPotential Products
Halogen-Metal ExchangeConversion of a C-Cl bond to a C-Li or C-Mg bond, creating a nucleophilic arylmetal species. wikipedia.orgn-BuLi, t-BuLi, Grignard reagents (e.g., i-PrMgCl). wikipedia.orgnih.govAryl boronic acids (after quenching with borates), aldehydes (with DMF), carboxylic acids (with CO₂).
Suzuki CouplingPalladium-catalyzed reaction between an organoboron compound and an organic halide to form a C-C bond. acs.orgPalladium catalyst (e.g., Pd(PPh₃)₄), base, boronic acid/ester.Biaryl compounds, alkylated or vinylated arenes.
Heck CouplingPalladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. acs.orgPalladium catalyst, base, alkene (e.g., styrene).Stilbene-like derivatives.

Synthesis and Chemical Characterization of Novel Derivatives

The ketone functional group in this compound is a prime site for derivatization. A common and significant transformation is the formation of hydrazones. The synthesis typically begins by converting the carboxylic acid group to a more reactive form, such as an ester. This ester is then reacted with hydrazine hydrate (N₂H₄) to form the corresponding acid hydrazide. wisdomlib.orgnih.gov The resulting hydrazide, which contains a reactive -NH₂ group, is subsequently condensed with various aldehydes or ketones to yield the final hydrazone derivatives. wisdomlib.orgresearchgate.net These reactions create a new C=N bond, forming the characteristic hydrazone moiety (-C(=O)NHN=CH-R). wisdomlib.orgresearchgate.net

The synthesized hydrazones are themselves versatile intermediates for further chemical transformations. For example, they can undergo cyclization reactions. Treatment of hydrazones with reagents like thioglycolic acid can lead to the formation of 4-thiazolidinones, while reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield 2-azetidinones (β-lactams). researchgate.net

Derivative TypeSynthetic PrecursorKey Reagents for TransformationResulting StructureReference
HydrazideThis compound ethyl esterHydrazine hydrate (N₂H₄·H₂O)This compound hydrazide wisdomlib.org
HydrazoneAcid hydrazideSubstituted aldehydes or ketones (R-CHO or R-CO-R')N'-substituted-2-(2,4-dichlorobenzoyl)benzohydrazide researchgate.net
4-ThiazolidinoneHydrazoneThioglycolic acid (HSCH₂COOH)A heterocyclic ring containing sulfur and nitrogen researchgate.net
2-AzetidinoneHydrazoneChloroacetyl chloride, triethylamineA four-membered β-lactam ring researchgate.net

Isocyanate analogs of this compound can be synthesized, typically by targeting the carboxylic acid function on the second phenyl ring. A common synthetic route involves the conversion of the benzoic acid into an amine, which can be achieved through rearrangements like the Curtius, Hofmann, or Schmidt reactions. The resulting amine can then be converted to the highly reactive isocyanate group (-N=C=O) by treatment with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent. wikipedia.org

Isocyanates are powerful electrophiles due to the electron-deficient carbon atom. They readily react with a wide variety of nucleophiles. wikipedia.orgresearchgate.net

Reaction with Alcohols: In the presence of an alcohol (R'-OH), the isocyanate forms a urethane (B1682113) (or carbamate) linkage. wikipedia.org

Reaction with Amines: Reaction with a primary or secondary amine (R'-NH₂ or R'₂NH) yields a substituted urea (B33335) derivative. wikipedia.org

Reaction with Water: Isocyanates also react with water, first forming an unstable carbamic acid which then decomposes to yield the parent amine and carbon dioxide gas. wikipedia.org

These reactions provide a robust method for linking the core molecule to other chemical entities through stable urethane or urea bonds.

ReactantProduct ClassGeneral Reaction
Alcohol (R'-OH)UrethaneR-NCO + R'-OH → R-NH-C(=O)O-R'
Amine (R'-NH₂)UreaR-NCO + R'-NH₂ → R-NH-C(=O)NH-R'
Water (H₂O)Amine + CO₂R-NCO + H₂O → [R-NH-C(=O)OH] → R-NH₂ + CO₂

Introducing a sulfamoyl group (-SO₂NH₂) or its N-substituted analogs onto the benzoic acid ring is another important derivatization strategy. This modification is typically achieved through a two-step process. researchgate.net

First, the benzoic acid ring is subjected to chlorosulfonation, usually with chlorosulfonic acid (ClSO₃H). google.com This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the ring. The position of substitution is directed by the existing groups on the ring. The second step involves the reaction of the highly reactive sulfonyl chloride intermediate with ammonia (B1221849) or a primary/secondary amine. researchgate.netgoogle.com This nucleophilic substitution reaction displaces the chloride, forming the desired sulfonamide (sulfamoyl) derivative. Research on related compounds like 2,4-dichlorobenzoic acid shows that this method is effective for producing a variety of N-aryl or N-alkyl sulfamoylbenzoic acids. researchgate.net

StepReactionKey ReagentsIntermediate/ProductReference
1ChlorosulfonationChlorosulfonic acid (ClSO₃H)Chlorosulfonyl-substituted benzoic acid derivative google.com
2Amination/AmmonolysisAmmonia, primary/secondary amines (e.g., 3-methylaniline)Sulfamoyl- or N-substituted-sulfamoyl benzoic acid derivative researchgate.net

Exploration of Benzanilide (B160483) Derivatives

The formation of benzanilide derivatives from this compound hinges on the reactivity of its carboxylic acid group. The fundamental reaction is the formation of an amide bond between the carboxylic acid moiety of this compound and an amino group of an aniline (B41778) derivative. This process, a type of acylation, is a cornerstone of organic synthesis. orgsyn.orgslideshare.net

The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires activation of the carboxylic acid. orgsyn.orgorganic-chemistry.org For this compound, this can be achieved through several established synthetic routes. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with the nucleophilic amine of an aniline derivative to form the stable amide linkage characteristic of benzanilides. slideshare.net

Alternatively, modern coupling reagents can facilitate the direct amidation, bypassing the need to isolate the acyl chloride intermediate. organic-chemistry.org Reagents such as dichlorotriphenylphosphorane (B105816) can be used to activate the carboxylic acid in situ, allowing for a one-pot synthesis of the benzanilide derivative in high yields. organic-chemistry.org This method is advantageous as it often proceeds under mild conditions and tolerates a wide range of functional groups on both the benzoic acid and aniline components. organic-chemistry.org

The reaction involves the insertion of the 2-(2,4-Dichlorobenzoyl)benzoyl group in place of an active hydrogen atom on the amine group of aniline or its derivatives. slideshare.net By selecting various substituted anilines, a diverse library of benzanilide derivatives can be synthesized, each with the core structure derived from this compound.

Table 1: General Synthesis of Benzanilide Derivatives

This interactive table outlines the generalized reaction for producing benzanilide derivatives from this compound and a representative aniline.

Reactant 1Reactant 2Reagent/ConditionProduct
This compoundAniline1. Thionyl Chloride (SOCl₂) 2. BaseN-Phenyl-2-(2,4-dichlorobenzoyl)benzamide
This compound4-MethoxyanilineDichlorotriphenylphosphoraneN-(4-Methoxyphenyl)-2-(2,4-dichlorobenzoyl)benzamide
This compound4-NitroanilinePeptide Coupling Agent (e.g., DCC/DMAP)N-(4-Nitrophenyl)-2-(2,4-dichlorobenzoyl)benzamide

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-(2,4-dichlorobenzoyl)benzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized for a complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic protons on the two benzene (B151609) rings exhibit distinct chemical shifts and coupling patterns due to the influence of the electron-withdrawing chloro and carbonyl groups. Typically, the spectra are recorded on instruments like a Bruker Avance-400, operating at 400 MHz for ¹H NMR. rsc.org Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Due to the molecule's asymmetry, each of the 14 carbon atoms is expected to have a unique chemical shift. docbrown.info The carbonyl carbon of the carboxylic acid and the benzoyl group typically appear significantly downfield. docbrown.info The carbon atoms attached to the chlorine atoms also show characteristic shifts. Like ¹H NMR, ¹³C spectra are often recorded at 100 MHz on instruments such as the Bruker Avance-400. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)~11-13~165-175
Aromatic (C₆H₄)~7.3-8.2~125-140
Aromatic (C₆H₃Cl₂)~7.3-7.8~127-138
Carbonyl (C=O)-~190-200

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions. Specific assignments require detailed spectral analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

To resolve ambiguities and confirm the precise connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings, helping to assign the signals from each ring system definitively. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com By mapping the ¹H and ¹³C signals, HSQC provides a direct link between the proton and carbon skeletons, confirming which proton is attached to which carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying long-range connectivities, such as the correlation between the protons on one aromatic ring and the carbonyl carbon of the benzoyl group, or the protons on the other ring and the carboxylic acid carbon. youtube.com These correlations are crucial for piecing together the entire molecular structure. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. sci-hub.se This allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₄H₈Cl₂O₃. nih.gov The exact mass can be used to confirm the identity of the compound with a high degree of confidence. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak. sci-hub.se

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Table 2: Key Mass Spectrometry Data for this compound

Technique Information Obtained Expected m/z Values
HRMSExact mass and elemental composition[M-H]⁻: 188.9515 (for C₁₄H₇Cl₂O₃) nih.gov
MS/MSStructural information from fragmentationCharacteristic loss of CO₂ (44 Da) from the precursor ion. sci-hub.se

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the functional groups present. nist.gov The O-H stretch of the carboxylic acid will appear as a broad band, typically in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be observed around 1700-1720 cm⁻¹, while the C=O stretch of the benzoyl ketone will appear at a slightly lower wavenumber, around 1660-1680 cm⁻¹. The C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnih.gov Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to strong bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)-
Carboxylic Acid (C=O)Stretching1700-1720~1700
Ketone (C=O)Stretching1660-1680~1660
Aromatic (C-H)Stretching3000-31003000-3100
Aromatic (C=C)Stretching1400-16001400-1600
C-ClStretching<800<800

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

For 2-(4-Chlorobenzoyl)benzoic acid, single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with the space group P21/c. researchgate.net The molecule adopts a conformation where the two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 88.07(11)°. researchgate.net This twisted conformation is a common feature in benzophenone (B1666685) derivatives and is attributed to steric hindrance between the ortho-substituents on the phenyl rings and the carbonyl group.

In the solid state, the crystal packing of 2-(4-Chlorobenzoyl)benzoic acid is stabilized by a network of intermolecular interactions. Notably, centrosymmetric dimers are formed through O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. researchgate.net These dimers are further interconnected by C-H···O hydrogen bonds and C-H···π interactions, creating a complex three-dimensional supramolecular architecture. researchgate.net

Based on these findings for a closely related analogue, it is reasonable to predict that this compound would exhibit similar structural features. The presence of a second chlorine atom on the benzoyl ring at the 2-position would likely increase the steric strain, potentially leading to an even larger dihedral angle between the two aromatic rings. The fundamental hydrogen bonding motifs, particularly the formation of carboxylic acid dimers, are expected to be conserved in the crystal structure of this compound.

Crystallographic Data for the Analogue Compound 2-(4-Chlorobenzoyl)benzoic acid researchgate.net
ParameterValue
Chemical FormulaC₁₄H₉ClO₃
Formula Weight260.66
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)15.3209 (17)
b (Å)7.3171 (6)
c (Å)11.1988 (14)
β (°)98.467 (10)
Volume (ų)1241.8 (2)
Z4
Temperature (K)296
Dihedral Angle between Aromatic Rings (°)88.07 (11)

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

While this compound itself is an achiral molecule, the introduction of appropriate substituents can lead to chiral derivatives exhibiting atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and this phenomenon is well-documented in biaryl compounds, including substituted benzophenones. wikipedia.orgnih.gov The steric bulk of the substituents on the aromatic rings can create a significant energy barrier to rotation around the bond connecting the two rings, allowing for the isolation of stable, non-interconverting enantiomers. wikipedia.org

For derivatives of this compound, the presence of three substituents on one of the phenyl rings (the benzoic acid moiety) and two on the other (the dichlorobenzoyl moiety) provides a structural basis for potential atropisomerism. The introduction of further substituents, particularly at the positions ortho to the interannular bond, would enhance the rotational barrier.

Chiroptical spectroscopy, specifically circular dichroism (CD), is a powerful technique for studying such chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational properties of chiral compounds. oup.com In the case of chiral benzophenone derivatives, the electronic transitions associated with the carbonyl chromophore and the aromatic rings would give rise to characteristic CD signals. oup.comresearchgate.net The sign and magnitude of these Cotton effects can be correlated with the absolute stereochemistry of the atropisomers.

Although no specific studies on the chiroptical spectroscopy of chiral derivatives of this compound were identified in the literature reviewed, it is a promising area for future research. The synthesis and characterization of such derivatives would provide valuable insights into the relationship between molecular structure and chiroptical properties in this class of compounds. The study of induced circular dichroism, where a chiral environment is used to induce optical activity in an achiral molecule, could also be a relevant avenue of investigation for the parent compound. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and other associated properties.

A primary goal of quantum chemical calculations is to elucidate the electronic structure of a molecule. This includes mapping the electron density distribution and calculating the energies and shapes of molecular orbitals (MOs). For a molecule like 2-(2,4-dichlorobenzoyl)benzoic acid, DFT calculations, likely using a basis set such as B3LYP/6-311++G, could be employed to model its electronic properties. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com In a study on halogenated inhibitors, it was found that halogen substitution significantly lowers the LUMO level, which can enhance reactivity. mdpi.com A similar effect would be anticipated for this compound due to the presence of two electron-withdrawing chlorine atoms.

A theoretical study on the parent compound, 2-benzoylbenzoic acid, identified the atomic sites prone to electrophilic and nucleophilic attack through Molecular Electrostatic Potential (MEP) surface analysis. researchgate.net Such an analysis for the dichlorinated derivative would likely show regions of negative potential around the oxygen atoms of the carbonyl and carboxyl groups, indicating sites for electrophilic attack, while regions of positive potential would be expected around the hydrogen atoms.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: This table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific calculations.)

ParameterPredicted Value (eV)Significance
HOMO Energy-6.8Electron-donating capability
LUMO Energy-2.1Electron-accepting capability
HOMO-LUMO Gap4.7Chemical reactivity and stability

This compound possesses considerable conformational flexibility due to the rotation possible around the single bonds connecting the two phenyl rings and the central carbonyl group. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangement (conformation) of the molecule.

Studies on substituted benzophenones have shown that the preferred conformation is a result of the balance between steric hindrance and electronic effects (conjugation). cdnsciencepub.comcdnsciencepub.com The two phenyl rings are typically twisted out of the plane of the carbonyl group to relieve steric strain between the ortho substituents and hydrogens on the opposing ring. cdnsciencepub.comresearchgate.net For this compound, significant steric hindrance would be expected between the carboxylic acid group on one ring and the chlorine atom at the 2-position of the other ring.

Semi-empirical or DFT calculations can be used to generate a potential energy surface by systematically rotating the dihedral angles of the molecule. cdnsciencepub.comcdnsciencepub.com This map reveals the low-energy conformations (energy minima) and the energy barriers between them. cdnsciencepub.com Research on 2,2'-dichlorobenzophenone (B1330681) showed that electrostatic interactions play a crucial role in determining the relative stabilities of different conformations. cdnsciencepub.com

Table 2: Illustrative Dihedral Angles for a Minimized Conformation of this compound (Note: This table is hypothetical and based on studies of other ortho-substituted benzophenones. cdnsciencepub.comcdnsciencepub.com)

Dihedral AngleDescriptionPredicted Angle (degrees)
Φ1 (O=C-C1-C6)Twist of the dichlorophenyl ring~40-50
Φ2 (O=C-C7-C8)Twist of the carboxyphenyl ring~20-30

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. rsc.org DFT calculations can predict vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netresearchgate.net

For this compound, a calculated IR spectrum would be expected to show characteristic peaks for the carbonyl (C=O) stretching of the ketone and the carboxylic acid, as well as C-Cl stretching vibrations and aromatic C-H and C=C vibrations. stackexchange.comchemicalbook.comnist.gov Similarly, 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. cdnsciencepub.com A study on 2-benzoylbenzoic acid has successfully used DFT to perform vibrational assignments. researchgate.net Comparing the calculated spectra of different low-energy conformers can sometimes help in identifying the dominant conformation in solution.

Reaction Mechanism Simulations and Transition State Analysis

While this article does not focus on the synthesis of this compound, computational chemistry can be used to study the mechanisms of the reactions that produce it. A common method for synthesizing benzophenones is the Friedel-Crafts acylation. libretexts.orgbyjus.com In this reaction, an acyl halide or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst. byjus.comyoutube.comyoutube.comyoutube.com

Computational modeling of the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with phthalic anhydride (a plausible route to an isomer of the target compound) could provide detailed insights into the reaction pathway. Such a simulation would involve:

Locating Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the reaction.

Transition State (TS) Searching: Identifying the highest energy point along the reaction coordinate for each step. The TS structure is a saddle point on the potential energy surface.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the dichlorobenzene ring to form a sigma complex (an arenium ion intermediate). byjus.com A subsequent deprotonation step restores aromaticity. byjus.com Computational analysis could clarify the influence of the two chlorine atoms on the regioselectivity and rate of the reaction.

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into bulk properties and intermolecular interactions. unimi.itrsc.orgacs.org An MD simulation of this compound, either in a crystalline state or in solution, would reveal how these molecules interact with each other or with solvent molecules.

Key interactions would include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers or chains, a well-known characteristic of benzoic acids. researchgate.netunimi.it

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Potential interactions involving the chlorine atoms.

MD simulations can be used to calculate properties like the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. unimi.it This can provide a detailed picture of the local structure in a liquid or amorphous solid. Studies on benzoic acid in confined spaces have shown that its aggregation and the organization of its hydrogen bond network are significantly impacted by the environment. unimi.itrsc.orgcuni.cz

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net While this compound itself is primarily an intermediate, its derivatives could be designed to have specific biological activities, for example, as fungicides or other agrochemicals. frontiersin.orgmdpi.com

A QSAR study on derivatives of this compound would involve these steps:

Data Set Generation: Synthesizing a library of derivatives with varied substituents and measuring their biological activity (e.g., antifungal EC50 values).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each derivative. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). frontiersin.orgmdpi.com

Model Development: Employing statistical methods like Multiple Linear Regression (MLR) or Principal Component Regression (PCR) to build a mathematical model that correlates a subset of the descriptors with the observed activity. nih.govfrontiersin.org

Validation: Testing the model's predictive power using an external set of compounds not used in the model's creation. researchgate.net

A QSAR study on fungicidal 3-iodochromone derivatives found that descriptors related to electronic properties and the presence of specific atoms were crucial for activity. frontiersin.org Similarly, a QSAR analysis of antimalarial benzophenone (B1666685) derivatives successfully identified key physicochemical descriptors and increased the success rate of finding active compounds. nih.gov Such models could guide the synthesis of novel, more potent derivatives of this compound for specific applications.

Prediction of Enzyme Inhibition Potential

While specific predictive studies on the enzyme inhibition potential of this compound are not extensively documented in publicly available research, the methodologies for such predictions are well-established. Computational techniques can be employed to forecast the inhibitory activity of this compound against various enzymatic targets.

In studies of structurally related compounds, such as (Z)-3-phenyl-2-benzoylpropenoic acid derivatives, researchers have successfully utilized computational methods to predict and understand enzyme inhibition. For instance, a series of these derivatives were evaluated as aldose reductase inhibitors, a key enzyme in the polyol pathway implicated in diabetic complications. nih.gov The most potent inhibitor from this series was identified, and its theoretical binding mode within the active site of human aldose reductase was simulated through molecular docking. nih.gov This approach allows for the visualization of how the molecule fits into the enzyme's active site and which interactions are crucial for its inhibitory effect.

For this compound, a similar computational workflow could be applied. This would involve:

Target Selection: Identifying enzymes of therapeutic interest where the structural motifs of the compound might confer inhibitory activity.

Molecular Modeling: Building a three-dimensional model of this compound.

Docking Simulations: Virtually screening the compound against the selected enzyme targets to predict binding affinities and modes.

Such predictive studies are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Correlation of Structural Descriptors with Antimicrobial Activity in Microorganisms

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry for correlating the structural features of a molecule with its biological activity. nih.govnih.gov For this compound, a QSAR analysis could elucidate the key molecular properties that govern its potential antimicrobial effects.

QSAR models are built by calculating a range of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and their measured antimicrobial activity. jmaterenvironsci.com Research on other classes of compounds, such as substituted benzamides and benzimidazoles, has demonstrated the utility of this approach. nih.govnih.gov In these studies, topological and quantum chemical descriptors have been successfully used to model antimicrobial activity. nih.gov

For this compound, relevant structural descriptors would likely include:

Electronic Properties: Such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO), which can influence interactions with biological macromolecules.

Steric Properties: Including molecular volume and surface area, which determine the fit of the molecule into a receptor's binding site.

Hydrophobicity: Often quantified as the logarithm of the partition coefficient (logP), this descriptor is crucial for membrane permeability and reaching intracellular targets.

The table below illustrates hypothetical data that would be generated in a QSAR study of this compound and its analogs.

CompoundLogPMolecular Weight ( g/mol )Electronic Energy (au)Predicted Antimicrobial Activity (MIC, µg/mL)
This compound 4.12297.11-1533.4515.8
Analog 13.65262.66-1389.2132.5
Analog 24.59331.56-1677.698.2
Analog 32.98228.21-1245.9864.1

By establishing a statistically significant correlation, a predictive QSAR model can be developed to guide the design of new derivatives of this compound with potentially enhanced antimicrobial activity.

Molecular Docking Studies with Biological Receptors (e.g., microbial enzymes)

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used to understand how a ligand, such as this compound, might interact with a biological receptor at the atomic level. nih.gov

Studies on related benzoyl benzoic acid derivatives have shown their potential as inhibitors of bacterial RNA polymerase-sigma factor interaction, a critical process in bacterial transcription. nih.gov In such studies, molecular docking is employed to simulate the binding of the compounds to the protein target, providing insights into the mechanism of inhibition. nih.gov The results of these simulations are often expressed as a docking score, which estimates the binding affinity.

For this compound, molecular docking studies could be conducted against a variety of microbial enzymes to explore its potential as an antimicrobial agent. Potential targets could include:

DNA gyrase

Dihydrofolate reductase

Beta-lactamases

The insights gained from these docking studies can help in the rational design of more potent and selective inhibitors.

Elucidation of Ligand-Binding Interactions (e.g., hydrogen bonding, pi-stacking)

A key outcome of molecular docking simulations is the detailed elucidation of the interactions between the ligand and the receptor. nih.gov These interactions are fundamental to the stability of the ligand-receptor complex and its biological activity.

For a molecule like this compound, several types of non-covalent interactions could be anticipated upon binding to a microbial enzyme:

Hydrogen Bonding: The carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with amino acid residues in the enzyme's active site, such as serine, threonine, or tyrosine.

Pi-Stacking: The two aromatic rings (the dichlorinated phenyl ring and the benzoic acid ring) can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atoms on the benzoyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Hydrophobic Interactions: The non-polar regions of the molecule can form favorable hydrophobic interactions with non-polar pockets within the enzyme's active site.

The following table summarizes the potential ligand-binding interactions for this compound with a hypothetical microbial enzyme active site.

Interaction TypePotential Interacting Group on CompoundPotential Interacting Amino Acid Residue
Hydrogen BondingCarboxylic acid (C=O and -OH)Ser, Thr, Tyr, His, Arg, Lys
Pi-StackingDichlorophenyl ring, Benzoic acid ringPhe, Tyr, Trp
Halogen BondingChlorine atomsElectron-rich atoms (e.g., oxygen in a carbonyl group)
Hydrophobic InteractionsAromatic ringsAla, Val, Leu, Ile, Met, Phe

By understanding these specific interactions, medicinal chemists can rationally modify the structure of this compound to enhance its binding affinity and, consequently, its biological activity.

Applications in Advanced Materials Science and Engineering

Role as a Monomer or Building Block in Polymer Synthesis

While not a conventional, high-volume monomer, 2-(2,4-Dichlorobenzoyl)benzoic acid possesses two key functional groups—a carboxylic acid and a ketone—that make it a viable candidate as a specialty building block in polymer synthesis. cymitquimica.com Its derivatives are noted for their potential in creating new polymers. ontosight.ai The presence of the dichlorophenyl group can also be exploited to introduce specific properties such as thermal stability or modified solubility.

The direct incorporation of this compound into polyurethane (PU) chains is not extensively documented in mainstream applications. However, its structure is highly relevant to the synthesis of specialized polyurethanes. The versatility of polyurethane chemistry allows for a vast number of starting materials to be used, enabling the design of polymers with finely tuned properties. l-i.co.ukhacettepe.edu.tr

The compound can be chemically modified to serve as a monomer in PU synthesis. For instance, reduction of its carboxylic acid and ketone groups would yield a diol. This resulting diol could then function as a chain extender or be incorporated into a polyester (B1180765) or polyether polyol, which are the fundamental soft segment components in polyurethane production. l-i.co.ukresearchgate.net Dicarboxylic acids, such as benzophenone (B1666685) dicarboxylic acid, are recognized as starting materials for linear polyesters, which can be adapted for polyurethane synthesis. google.com

Furthermore, research has demonstrated the synthesis of polyurethane-type polymeric photoinitiators by incorporating benzophenone structures with active hydroxyl groups into the polymer backbone. researchgate.net This suggests a potential pathway where this compound could be modified and integrated into a polyurethane chain to create a functional polymer with photosensitive properties.

A closely related derivative, bis(2,4-dichlorobenzoyl) peroxide , is a widely utilized and highly effective crosslinking agent, particularly for silicone elastomers. ontosight.airesearchgate.net This organic peroxide acts as a source of free radicals when heated, initiating the formation of a three-dimensional network structure by creating covalent bonds between polymer chains. researchgate.net

This peroxide is distinguished by several key characteristics:

High Crosslinking Efficiency: It has the highest crosslinking rate among many common peroxides used for silicone rubber. ontosight.ai

Low Activation Temperature: It boasts the lowest crosslinking temperature, allowing for faster curing cycles. researchgate.net

Suitability for Hot Air Vulcanization (HAV): It is one of the few crosslinking agents that can be used effectively in continuous hot air vulcanization processes without causing foaming, which is crucial for producing items like silicone tubing and coated wires. ontosight.airesearchgate.net

Despite its effectiveness, the use of bis(2,4-dichlorobenzoyl) peroxide can lead to a phenomenon known as "blooming," where decomposition byproducts migrate to the surface of the molded article, leaving a white residue. researchgate.net This often necessitates a post-curing step at high temperatures to remove these byproducts. ontosight.ai

Table 1: Comparison of Peroxide Crosslinking Agents for Silicone Rubber An interactive data table will be provided in the final output.

Peroxide TypeActivation TemperatureKey AdvantagesKey Disadvantages
Bis(2,4-dichlorobenzoyl) peroxide LowestFast cure rate, suitable for hot air vulcanization. ontosight.airesearchgate.netresearchgate.netCan cause "blooming," decomposition products are a concern. researchgate.netresearchgate.net
Dicumyl peroxide HigherLess prone to blooming.Not suitable for hot air vulcanization. researchgate.net
Bis(p-chlorobenzoyl) peroxide HigherCan be used for hot air crosslinking.Slow crosslinking speed. ontosight.ai

Development of Functional Materials

The chemical characteristics of this compound and its derivatives lend themselves to the creation of functional materials where specific performance attributes are required.

In the field of adhesives, dichlorobenzoyl peroxide, derived from the corresponding acid, is used as a catalyst for the thermal crosslinking of silicone pressure-sensitive adhesives. l-i.co.uk This crosslinking process is essential for developing the required peel adhesion and shear strength in the final adhesive product. l-i.co.uk

In coatings, benzoic acid and its derivatives have been explored for their ability to confer functional properties. For instance, benzoic acid has been incorporated into silicone coatings to provide antimicrobial and antifouling capabilities. nih.gov Furthermore, related compounds like 4-(2,4-Dichlorophenyl)benzoic acid can act as a modifier in polymer formulations, serving to improve the thermal stability and mechanical properties of the material. rsc.org The incorporation of the rigid, chlorinated aromatic structure of this compound into a polymer backbone for a coating could similarly enhance its durability and environmental resistance.

Supramolecular chemistry, which involves non-covalent interactions, offers a pathway to designing materials with novel, "bottom-up" architectures. The molecular structure of this compound is well-suited for participating in self-assembly processes through several types of intermolecular interactions.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming strong, directional interactions. Crystal structure analysis of the related 2-(4-Chlorobenzoyl)benzoic acid reveals that O-H···O hydrogen bonds lead to the formation of centrosymmetric dimers, a common motif in carboxylic acids. mdpi.com

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-donating atoms. This type of interaction is increasingly recognized as a powerful tool for directing the assembly of supramolecular structures. rsc.org

π-π Stacking: The multiple aromatic rings in the molecule can interact through π-π stacking, further stabilizing assembled structures.

Studies on related molecules, such as 2,4-dichlorophenoxyacetic acid, have shown the ability to form self-assembled nanoparticles through a combination of electrostatic interactions, hydrophobic effects, and π-π stacking. wikipedia.org The polymorphism observed in analogous compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid stems from different intermolecular interactions, highlighting the capacity of such molecules to form varied solid-state structures. These principles suggest that this compound could be a valuable component in the design of liquid crystals, gels, and other self-organized materials.

Modulation of Material Properties

The incorporation of this compound or its derivatives into a bulk material can significantly modulate its physical and chemical properties. The rigid, aromatic, and halogenated nature of the molecule can be harnessed to enhance performance.

Research on related compounds has shown that incorporating structures like 4-(2,4-Dichlorophenyl)benzoic acid into polymers can improve their thermal stability and mechanical properties. rsc.org The crosslinking of elastomers with the related bis(2,4-dichlorobenzoyl) peroxide has been shown to alter the material's thermal properties, in some cases eliminating crystallinity and improving the elastic response by reducing tensile set.

Furthermore, 2,4-dichlorobenzoic acid has been identified as an efficient photosensitizer, capable of producing reactive oxygen species like singlet oxygen upon exposure to light. Integrating such a moiety into a polymer could lead to the development of materials for photodynamic applications or coatings that can be functionally altered or cleaned by light exposure.

Influence on Thermal Stability and Mechanical Properties

There is currently a lack of specific research data detailing the direct influence of this compound on the thermal stability and mechanical properties of polymeric materials. The incorporation of this molecule into a polymer backbone, for instance, in the synthesis of specialty polyimides or polyamides, could theoretically impact these characteristics. The rigid aromatic rings are expected to enhance thermal stability, while the bulky dichlorinated substituent may affect chain packing and, consequently, mechanical strength and flexibility. However, without experimental data from techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or tensile testing, any claims regarding its specific effects remain speculative.

Potential for Conductivity or Optical Property Modification

Flame Retardancy in Polymeric Compositions (referencing 2,4-dichlorobenzoic acid)

While specific data on this compound as a flame retardant is scarce, the principle of using chlorinated compounds for flame retardancy is well-established. Its precursor, 2,4-dichlorobenzoic acid, serves as a relevant reference for this application due to its chemical structure.

Halogenated flame retardants, particularly those containing chlorine and bromine, have been historically effective at low loading levels. youtube.com Their primary mechanism of action occurs in the gas phase during combustion. When the polymer heats up, these compounds release hydrogen halides, such as hydrogen chloride (HCl) in the case of chlorinated molecules. youtube.com These hydrogen halides act as radical scavengers in the flame, interrupting the exothermic chain reactions of combustion and thereby suppressing the fire. youtube.com

The presence of two chlorine atoms on the benzene (B151609) ring of 2,4-dichlorobenzoic acid makes it a candidate for use as a reactive flame retardant. It can be chemically incorporated into a polymer's structure, offering a permanent flame-retardant solution that is less likely to leach out over time compared to additive flame retardants. This approach is gaining traction due to environmental and health concerns associated with some additive halogenated flame retardants. youtube.comfaa.gov The integration of such chlorinated structures can help polymeric materials meet stringent fire safety standards.

Environmental Chemistry and Bioremediation Studies

Environmental Fate and Transformation Pathways

The environmental persistence of a compound like 2-(2,4-Dichlorobenzoyl)benzoic acid is largely dictated by the stability of its 2,4-dichlorobenzoic acid (2,4-DCBA) moiety. The fate of CBAs in soil and water is influenced by a combination of biotic and abiotic factors, leading to various transformation and degradation products.

The transformation of chlorobenzoic acids in the environment leads to a variety of intermediate compounds. For instance, 2,4-DCBA is a known environmental transformation product of the pesticide Spirodiclofen nih.gov. The microbial degradation of 2,4-DCBA often proceeds through the formation of 4-chlorocatechol (B124253) researchgate.net.

Under aerobic conditions, fungal degradation of CBAs by ligninolytic fungi has been shown to yield methoxy (B1213986) and hydroxy derivatives as well as reduced forms of the parent acids nih.gov. In anaerobic settings, the degradation pathway can involve initial dehalogenation to form benzoic acid, which is subsequently mineralized to methane (B114726) and carbon dioxide researchgate.net. The degradation of the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) produces key intermediates such as 2,4-dichlorophenol (B122985) (2,4-DCP), chlorohydroquinone, and eventually succinic acid researchgate.net.

Table 1: Degradation Products of Chlorinated Aromatic Compounds

Parent CompoundDegradation ProcessKey Products/MetabolitesReference(s)
2,4-Dichlorobenzoic acid (2,4-DCBA)Aerobic Microbial Degradation4-Chlorocatechol researchgate.net
Chlorobenzoic acids (general)Fungal DegradationMethoxy derivatives, Hydroxy derivatives nih.gov
Chlorobenzoic acids (general)Anaerobic DegradationBenzoic acid, Methane, Carbon Dioxide researchgate.net
2,4-Dichlorophenoxyacetic acid (2,4-D)Environmental Degradation2,4-Dichlorophenol, Chlorohydroquinone, 4-Chlorophenol, 2,4-Dichlorocatechol researchgate.net
SpirodiclofenEnvironmental Transformation2,4-Dichlorobenzoic acid nih.gov

Photochemical Degradation Mechanisms, including Photo-Fenton Processes

Photochemical degradation offers an effective abiotic route for the breakdown of chlorinated aromatic compounds. The photo-Fenton process, which generates highly reactive hydroxyl radicals (•OH), has proven effective for the degradation of related substances like 2,4-dichlorophenol (2,4-DCP) and 2,4-D nih.govnih.gov. The efficiency of this process is dependent on factors such as pH, the concentration of iron (Fe(II)/Fe(III)) and hydrogen peroxide, and the wavelength of UV irradiation nih.govrsc.org. For 2,4-DCP, degradation is favored at a low pH (around 3.0) and with shorter irradiation wavelengths rsc.org.

Electrochemical oxidation represents another advanced oxidation process for degrading these pollutants. A coupled electrocatalytic reduction and anodic oxidation system achieved a removal efficiency of over 90% for 2,4-DCBA electrochemsci.orgresearchgate.net. This method involves cathodic dechlorination followed by the oxidative decomposition of the resulting byproducts electrochemsci.org.

Microbial Bioremediation of Chlorobenzoic Acids

Bioremediation leverages the metabolic capabilities of microorganisms to break down and detoxify environmental pollutants. It is considered a cost-effective and environmentally sound approach for treating environments contaminated with compounds like chlorobenzoic acids nih.govnih.gov.

A diverse range of bacteria and fungi that can utilize chlorobenzoic acids as a source of carbon and energy have been isolated and identified, primarily from contaminated soils and industrial sludge scialert.netnih.gov. Ligninolytic fungi, such as Irpex lacteus, Pleurotus ostreatus, and Bjerkandera adusta, have demonstrated high efficiency in degrading various CBAs in both liquid cultures and contaminated soil nih.govresearchgate.net.

Numerous bacterial species are also effective degraders. Strains of Pseudomonas, Cupriavidus, and Burkholderia are frequently cited for their ability to metabolize these compounds researchgate.netnih.govnih.gov. Specific examples include Pseudomonas putida, which has been shown to completely degrade 2,4-D, and Arthrobacter sp., which utilizes 4-chlorobenzoic acid by first dehalogenating it to 4-hydroxybenzoate (B8730719) scialert.netnih.govresearchgate.net. Aeromonas hydrophila has also been identified as capable of degrading several CBAs, including 2-CBA and 3,4-DCBA jbarbiomed.com.

Table 2: Examples of Microorganisms Degrading Chlorobenzoic Acids and Related Compounds

MicroorganismDegraded Compound(s)Environment of IsolationReference(s)
Irpex lacteusChlorobenzoic acids (CBAs)Not Specified nih.gov
Pleurotus ostreatusChlorobenzoic acids (CBAs)Not Specified nih.gov
Pseudomonas putida2,4-Dichlorophenoxyacetic acid (2,4-D)Soil with history of 2,4-D exposure scialert.net
Arthrobacter sp.4-Chlorobenzoic acidSewage sludge nih.govresearchgate.net
Aeromonas hydrophila2-CBA, 3-CBA, 4-CBA, 3,4-DCBAWastewater treatment plant effluent researchgate.netjbarbiomed.com
Burkholderia cepacia2-Chlorobenzoic acid (2-CBA)Not Specified researchgate.net
Cupriavidus necator2,4-Dichlorophenoxyacetic acid (2,4-D)Not Specified nih.gov

Elucidation of Aerobic and Anaerobic Degradation Pathways in Bacteria and Fungi

Microorganisms employ distinct strategies to break down chlorobenzoic acids depending on the presence or absence of oxygen omicsonline.org.

Aerobic Pathways: Under aerobic conditions, the degradation is typically initiated by an oxygenase enzyme that hydroxylates the aromatic ring researchgate.net. For 2,4-DCBA and 2,5-DCBA, this leads to the formation of 4-chlorocatechol researchgate.net. This intermediate is then processed through ring cleavage, which can occur via an ortho or meta pathway, ultimately funneling the breakdown products into central metabolic cycles like the citric acid cycle jbarbiomed.comresearchgate.net. The degradation of 2-chlorobenzoic acid by Aeromonas hydrophila, for example, proceeds through an ortho cleavage pathway jbarbiomed.com.

Anaerobic Pathways: In the absence of oxygen, the primary initial step is often reductive dehalogenation, where a chlorine substituent is removed and replaced by a hydrogen atom researchgate.net. This process reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent attack. Following dehalogenation, the resulting benzoic acid can be broken down further. In methanogenic environments, the ultimate end products are typically methane, carbon dioxide, and water researchgate.netnih.gov. The complete mineralization of some halogenated compounds is most efficient when a sequential anaerobic-aerobic process is used, where anaerobic dehalogenation is followed by aerobic degradation of the resulting dehalogenated products nih.gov.

The biodegradation of chlorobenzoic acids relies on specific classes of enzymes that catalyze the key steps of dehalogenation and ring fission.

Dehalogenation Enzymes: Dehalogenases are responsible for cleaving the carbon-halogen bond, a critical step in detoxification. Several mechanisms exist, including hydrolytic, oxygenolytic, and reductive dehalogenation nih.gov. For example, 4-chlorobenzoyl-CoA dehalogenase catalyzes the hydrolytic dehalogenation of 4-chlorobenzoate-CoA to 4-hydroxybenzoyl-CoA mdpi.com. Reductive dehalogenases are crucial in anaerobic pathways, often mediated by cofactors like corrins or porphyrins nih.gov.

Aromatic Ring Cleavage Enzymes: Dioxygenases are the key enzymes that destabilize the aromatic ring in aerobic pathways. Toluene-catechol dioxygenases and chlorocatechol dioxygenases incorporate two atoms of oxygen into the aromatic nucleus, leading to the formation of unstable intermediates that undergo spontaneous ring fission jbarbiomed.com. For instance, 2-halobenzoate-1,2-dioxygenase catalyzes the initial 1,2-dioxygenation of 2-CBA, leading to the formation of catechol researchgate.net. Subsequently, enzymes like catechol-1,2-dioxygenase or chlorocatechol-1,2-dioxygenase cleave the ring, propagating the degradation cascade researchgate.netresearchgate.net.

Formation as an Environmental Transformation Product of Agrochemicals

There is no direct scientific evidence in the reviewed literature to suggest that this compound is a significant environmental transformation product of commonly used agrochemicals. The degradation pathways of major herbicides with similar structural motifs, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and Dicamba (3,6-dichloro-2-methoxybenzoic acid), have been studied, and their primary metabolites are well-documented. For instance, 2,4-D primarily degrades to 2,4-dichlorophenol, while Dicamba is metabolized to 3,6-dichlorosalicylic acid. The chemical structure of this compound does not appear as an intermediate or final product in the established degradation pathways of these or other major agrochemicals based on the available data.

While a related compound, 2,4-dichlorobenzoic acid, has been identified as an environmental transformation product of the acaricide Spirodiclofen, this is a distinct chemical entity from this compound. Further research is required to investigate whether any specific agrochemicals, under particular environmental conditions, could potentially lead to the formation of this compound.

Analytical Monitoring in Environmental Samples (e.g., water)

Consistent with the lack of information on its formation from agrochemicals, there are no standardized or widely reported analytical methods specifically for the monitoring of this compound in environmental matrices such as water or soil. Environmental monitoring studies to date have focused on the parent agrochemical compounds and their known primary metabolites. The development of analytical techniques for a specific compound is typically driven by its known presence and toxicological relevance in the environment.

Should future research indicate the presence and environmental significance of this compound, the development of specific and sensitive analytical methods would be a necessary next step. Techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), commonly used for the analysis of other organic micropollutants, could potentially be adapted for its detection and quantification. However, at present, there are no published methods or monitoring data to report.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a primary technique for the analysis of 2-(2,4-Dichlorobenzoyl)benzoic acid, offering versatility in separation strategies and detection.

The development of a robust HPLC method is critical for assessing the purity of this compound and quantifying any related substances or impurities. The process involves a systematic approach to optimizing separation conditions and is followed by rigorous validation to ensure the method is fit for its intended purpose.

Method development typically focuses on selecting an appropriate stationary phase, mobile phase composition, and detector. For benzoic acid derivatives, reversed-phase columns are common. sigmaaldrich.comresearchgate.net The validation process, often following International Conference on Harmonisation (ICH) guidelines, establishes the method's performance characteristics. researchgate.netekb.eg A simple, selective, and sensitive gradient reversed-phase liquid chromatography method was developed for the separation and determination of the related compound 2,3-dichlorobenzoic acid and its regio-isomers. researchgate.net

Validation parameters are critical for ensuring the reliability of analytical data. A novel gradient reverse phase HPLC method developed for a similar compound, 2,4,6-Trifluoro benzoic acid, was validated for specificity, limit of detection (LOD), limit of quantitation (LOQ), precision, linearity, and accuracy. ekb.eg For instance, a method for determining 2,4-Dichlorophenoxyacetic acid (2,4-D) in serum was validated with a calibration curve constructed over a range of 0.1–400 mg/L. nih.gov

Table 1: Key Parameters for HPLC Method Validation

Parameter Description Example Findings for Related Compounds
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ekb.eg The method was found to be selective against matrix interferences. researchgate.netscholarsresearchlibrary.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. ekb.eg A linear range of 0.1 µg/ml to 10 µg/ml with a correlation coefficient >0.999 was established for benzoic acid. scholarsresearchlibrary.com
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.eg The LOD for benzoic acid was determined to be 0.05 µg/g. scholarsresearchlibrary.com
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg The LOQ for benzoic acid was determined to be 0.1 µg/g. scholarsresearchlibrary.com
Accuracy The closeness of test results obtained by the method to the true value. ekb.eg Recoveries for benzoic acid were between 98% and 105%. scholarsresearchlibrary.com For 2,3-dichlorobenzoic acid, recoveries were between 80-120%. researchgate.net
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ekb.eg The relative standard deviation (RSD) was below 5% for benzoic acid analysis. scholarsresearchlibrary.com

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ekb.eg | The method for benzoic acid determination was found to be robust. scholarsresearchlibrary.com |

Reversed-Phase and Normal-Phase Separation Strategies

The separation of this compound from impurities is primarily achieved using reversed-phase (RP) and, to a lesser extent, other chromatographic modes like HILIC or mixed-mode. sielc.comhelixchrom.com

Reversed-Phase (RP) Chromatography is the most common strategy. It utilizes a non-polar stationary phase (like C18 or C8) and a polar mobile phase. sigmaaldrich.comthermofisher.com For acidic compounds like benzoic acid derivatives, the pH of the mobile phase is a critical parameter, often kept low to ensure the analytes are in their protonated, less polar form, which increases retention on the non-polar column. A typical mobile phase might consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comresearchgate.net Gradient elution, where the proportion of the organic modifier is increased during the run, is frequently employed to separate compounds with a range of polarities. researchgate.netekb.eg

Normal-Phase (NP) and Other Strategies: While less common for this class of compounds, normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, can be an alternative. Additionally, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can offer unique selectivity for separating isomers or complex mixtures of acidic compounds. sielc.comhelixchrom.com For example, isomers of dihydroxybenzoic acids, which can be difficult to separate by RP alone, have been successfully resolved using a mixed-mode column that exploits small differences in their hydrophobic and ionic properties. helixchrom.com

Table 2: Example HPLC Separation Conditions for Benzoic Acid Derivatives

Analyte Column Mobile Phase Detection Reference
Benzoic Acid Derivatives Ascentis® C18, 5 µm A: 10mM TFA in water; B: 10 mM TFA in acetonitrile (70:30) UV, 220 nm sigmaaldrich.com
2,3-Dichlorobenzoic Acid Reversed-phase C18 A: 0.01M ammonium acetate (pH 2.5) and methanol (50:50); B: methanol and water (80:20) UV, 210 nm researchgate.net
2,4,6-Trifluoro benzoic acid Zorbax SB-Aq, 5 µm A: 0.1% triethylamine (B128534) (pH 4.0); B: acetonitrile, methanol, water (700:200:100) UV, 205 nm ekb.eg

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility.

Direct GC analysis of this compound is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a crucial step is derivatization, which converts the analyte into a more volatile and thermally stable form.

A common derivatization strategy is methylation to form the corresponding methyl ester. For instance, the related compound 2,4-Dichlorobenzoic acid is analyzed by GC-MS after methylation. analytice.com Another approach is silylation, where a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group, replaces the acidic proton. nist.gov The TBDMS derivative of 2,4-Dichlorobenzoic acid has been analyzed using GC on a non-polar VF-5MS capillary column. nist.gov This derivatization not only increases volatility but also improves chromatographic peak shape.

GC is also well-suited for identifying and quantifying volatile degradation products that might arise during manufacturing or environmental breakdown.

Table 3: Example GC Conditions for Dichlorobenzoic Acid Derivatives

Analyte/Derivative Derivatization Column Oven Program Reference
2,4-Dichlorobenzoic acid Methylation Not specified Not specified analytice.com
2,4-Dichlorobenzoic acid, TBDMS derivative TBDMS VF-5MS (Capillary) Temperature ramp nist.gov

Coupled Chromatographic-Mass Spectrometric Techniques

The coupling of chromatography with mass spectrometry provides a powerful tool for both quantification and structural identification, offering significantly higher sensitivity and selectivity than conventional detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for trace-level analysis and comprehensive impurity profiling of this compound.

LC-MS/MS is particularly effective for analyzing the compound directly in complex matrices without derivatization. It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). This technique is used for the quantitative determination of related compounds like 2,4-D and its metabolites in water at levels as low as 0.10 µg/L. epa.gov The optimization of chromatographic conditions is crucial to resolve isomers, and MS/MS operating in Multiple Reaction Monitoring (MRM) mode ensures that only specific ions from the target analyte are detected, minimizing matrix interference. researchgate.netmdpi.com This makes it ideal for detecting trace-level impurities and degradation products in environmental samples or in the final product. mdpi.com

GC-MS is the method of choice for the definitive identification of volatile derivatives or unknown volatile impurities. scholarsresearchlibrary.comepa.gov After separation on the GC column, the analytes enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum is a chemical "fingerprint" that can be compared against spectral libraries for positive identification. scholarsresearchlibrary.com This is invaluable for impurity profiling, where the structure of unknown peaks in a chromatogram needs to be elucidated. researchgate.net For example, GC-MS has been used to monitor for 2,4-dichloroanisole, a potential degradation product of related compounds, by tracking specific mass-to-charge ratio (m/z) ions. epa.gov

Table 4: Mass Spectrometry Applications for Related Compounds

Technique Analyte Application Key Findings/Conditions Reference
LC-MS/MS 2,4-D and metabolites Trace analysis in water LOQ of 0.10 µg/L achieved. Two ion transitions were monitored for confirmation. epa.gov
GC-MS 2,4-Dichloroanisole Trace analysis in water Electron impact ionization; three ions monitored (m/z 176, 178, 161) for quantification and confirmation. epa.gov
LC-MS/MS BTEX metabolites (incl. benzoic acids) Trace analysis in groundwater Simultaneous analysis of 11 metabolites down to 0.1 ng/mL; resolution of position isomers. mdpi.com

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis for chromophoric derivatives)

No specific studies detailing the use of spectrophotometric methods, such as UV-Vis spectroscopy, for the quantitative analysis of this compound or its chromophoric derivatives were found. The development of such a method would typically involve determining the wavelength of maximum absorbance (λmax) for the compound and establishing a calibration curve to correlate absorbance with concentration. However, without experimental data from peer-reviewed sources, any discussion on this topic would be purely theoretical and not based on established research findings.

Electrochemical Detection Methods for Oxidation/Reduction Studies

To maintain the highest standards of scientific accuracy and in strict adherence to the provided instructions, no data tables or further detailed research findings can be presented.

Biological Activities of 2 2,4 Dichlorobenzoyl Benzoic Acid Derivatives in Non Human Biological Systems

Antimicrobial Activity against Specific Microbial Strains

The antimicrobial potential of 2-(2,4-dichlorobenzoyl)benzoic acid derivatives has been evaluated against various microbial strains, including both bacteria and fungi. These studies have provided valuable insights into their spectrum of activity and the structural features that govern their efficacy.

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus)

Hydrazone derivatives of 2-(3,4-dichlorobenzoyl)benzoic acid have shown notable antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. wisdomlib.org In a particular study, a series of five hydrazone derivatives (HDZ-1 to HDZ-5) were synthesized and their bactericidal activities were assessed using the disc diffusion assay. wisdomlib.org

Among the synthesized compounds, hydrazone HDZ-4 demonstrated the most significant antibacterial efficacy, with zones of inhibition measuring 14 mm against E. coli and 15 mm against B. subtilis. wisdomlib.org This highlights the potential of these derivatives as effective antimicrobial agents. The positive control used in this study, ampicillin (B1664943), showed a 30 mm zone of inhibition. wisdomlib.org

Table 1: Antibacterial Activity of 2-(3,4-Dichlorobenzoyl)benzoic Acid Hydrazone Derivatives

Compound Zone of Inhibition against E. coli (mm) Zone of Inhibition against B. subtilis (mm)
HDZ-4 14 15
Ampicillin (Control) 30 30

Furthermore, other related structures, such as 2,4-dichloro-5-sulfamoylbenzoic acid (DSBA), have been investigated for their activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). ijpsnonline.com

Antifungal Activity (e.g., against Candida albicans, Aspergillus niger)

The emergence of drug-resistant fungal species has necessitated the search for new antifungal agents. Hydrazone derivatives, including those synthesized from a 2,4-dichloro moiety, have been evaluated for their antifungal properties. chemrxiv.org Two such hydrazones demonstrated significant antifungal activities, comparable to the standard drug fluconazole. chemrxiv.org These compounds were found to be active against various fungal strains, indicating their potential as broad-spectrum antifungal agents. chemrxiv.org

While specific MIC values for this compound derivatives against Candida albicans and Aspergillus niger are not detailed in the provided information, the promising activity of closely related hydrazone structures suggests that this class of compounds is a valuable area for further antifungal research. chemrxiv.org

Structure-Activity Relationships Governing Antimicrobial Potency in Derivatives

The antimicrobial activity of this compound derivatives is significantly influenced by their structural characteristics. In the case of the hydrazone derivatives, the nature of the substituent on the hydrazone moiety plays a crucial role in determining the antibacterial efficacy. For instance, the superior activity of the HDZ-4 derivative suggests that the specific substitution pattern in this compound is particularly favorable for interacting with bacterial targets. wisdomlib.org

Studies on other dichlorinated benzoic acid derivatives have also highlighted the importance of specific structural features. For example, in a series of hydrazones with a 2,4-dichloro moiety, a compound with a para-nitro group on its aniline (B41778) fragment exhibited a broader spectrum of activity. chemrxiv.org This indicates that electron-withdrawing groups at specific positions can enhance the antimicrobial properties of these molecules. The synthesis of a series of derivatives with varied substituents allows for the systematic investigation of these structure-activity relationships, guiding the design of more potent antimicrobial agents. wisdomlib.orgchemrxiv.org

Enzyme Inhibition Studies in In Vitro Models

In addition to their antimicrobial effects, derivatives of this compound have been investigated for their ability to inhibit specific enzymes, which is a key strategy in the development of treatments for various metabolic disorders.

Inhibition of α-Glucosidase and α-Amylase

A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase and α-amylase, two key enzymes involved in carbohydrate digestion and glucose absorption. nih.govresearchgate.net The inhibition of these enzymes is a well-established therapeutic approach for managing postprandial hyperglycemia. nih.gov

One particular compound, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (compound 3c), was found to be highly active. nih.govresearchgate.net It demonstrated a five-fold greater inhibitory activity against α-glucosidase and a three-fold higher inhibitory potential against α-amylase when compared to the standard drug acarbose. nih.govresearchgate.net Many of the other synthesized compounds in the series also showed potency that was either comparable or superior to acarbose, indicating their potential as effective antidiabetic agents. nih.govresearchgate.net

Investigations into Enzyme-Ligand Binding Affinity and Kinetics

To understand the mechanism of enzyme inhibition at a molecular level, in silico molecular docking studies have been performed on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives. nih.govresearchgate.net These studies have revealed that the synthesized compounds interact with the active sites of α-glucosidase and α-amylase. nih.govresearchgate.net

The binding is primarily facilitated through hydrogen bonding and various pi-pi interactions between the ligand and the amino acid residues in the enzyme's active site. nih.govresearchgate.net This strong binding affinity explains the potent inhibitory activity observed in the in vitro assays. The docking studies provide a rational basis for the observed structure-activity relationships and can guide the future design of even more potent and selective enzyme inhibitors based on the this compound scaffold. nih.govresearchgate.net

Other Biological Activities of this compound Derivatives in Cell-Free or Cellular Models (excluding human trials)

Research into the biological activities of derivatives of this compound in non-human, cell-based, and cell-free systems has explored their potential as antimicrobial agents. The core structure of this compound allows for the synthesis of various derivatives, such as esters and amides, which can be screened for different biological effects.

One area of investigation has been the synthesis of hydrazone derivatives. For instance, a study focused on the synthesis of hydrazone derivatives of the structurally related 2-(3,4-dichlorobenzoyl)benzoic acid. In this research, the initial acid was converted to its ethyl ester, which then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. This hydrazide was subsequently reacted with various substituted acetophenones to yield a series of hydrazone derivatives. wisdomlib.org

These synthesized hydrazones were then evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

The antimicrobial potential of hydrazone derivatives of a dichlorobenzoyl benzoic acid has been assessed using the disc diffusion assay against Escherichia coli (a Gram-negative bacterium) and Bacillus subtilis (a Gram-positive bacterium). wisdomlib.org In one study, ampicillin was used as a positive control. The results indicated that the synthesized hydrazone derivatives exhibited varying degrees of antibacterial activity. wisdomlib.org

One particular derivative, designated as HDZ-4, demonstrated the most significant antimicrobial effect among the tested compounds. wisdomlib.org The zone of inhibition for this compound was measured against both bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent. wisdomlib.org

Table 1: Antimicrobial Activity of 2-(3,4-Dichlorobenzoyl)benzoic Acid Hydrazone Derivatives

Compound Test Organism Zone of Inhibition (mm)
HDZ-4 Escherichia coli 14
HDZ-4 Bacillus subtilis 15
Ampicillin (Control) Escherichia coli / Bacillus subtilis 30

Data sourced from a study on 2-(3,4-dichlorobenzoyl)benzoic acid hydrazide derivatives. wisdomlib.org

While the broader class of benzoic acid derivatives has been investigated for a wide range of biological activities, including antifungal and cytotoxic effects, specific data on derivatives of this compound remains limited in the scientific literature. wikipedia.orgresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Economically Viable Synthetic Routes

The traditional synthesis of 2-(2,4-Dichlorobenzoyl)benzoic acid, like many substituted benzoylbenzoic acids, often relies on classical Friedel-Crafts acylation. This method, while effective, can suffer from drawbacks such as the use of stoichiometric amounts of Lewis acid catalysts, harsh reaction conditions, and the generation of significant waste streams. Future research should prioritize the development of more sustainable and economically viable synthetic strategies.

Key areas for exploration include:

Catalytic Friedel-Crafts Acylation: Investigating novel solid acid catalysts or recyclable Lewis acids could significantly improve the environmental footprint and cost-effectiveness of the synthesis.

Alternative Acylation Methods: Exploring alternative acylation reactions that avoid the use of aggressive reagents is a promising avenue. This could involve C-H activation methodologies or other modern coupling reactions. semanticscholar.orgyoutube.comyoutube.comyoutube.com

Process Intensification: The application of technologies such as microwave-assisted synthesis or flow chemistry could lead to higher yields, shorter reaction times, and improved process control. nih.gov

A comparative analysis of existing and potential synthetic routes is presented in the table below.

Synthetic RouteAdvantagesDisadvantagesFuture Research Focus
Traditional Friedel-Crafts Well-established, readily available starting materials.Use of stoichiometric, often corrosive, catalysts; generation of hazardous waste.Development of milder, catalytic versions.
Catalytic Friedel-Crafts Reduced catalyst loading, potential for catalyst recycling, milder conditions.Catalyst deactivation, lower reactivity for deactivated substrates.Design of robust and highly active heterogeneous catalysts.
C-H Activation/Coupling High atom economy, potential for novel disconnections.Often requires expensive transition metal catalysts and specific directing groups.Discovery of more general and cost-effective catalytic systems.
Microwave/Flow Chemistry Rapid reaction times, improved yields and purity, better process control.Requires specialized equipment, scalability challenges for some reactions.Optimization of reaction conditions and reactor design for industrial scale-up.

Exploration of Emerging Applications in Niche Materials and Technologies

The rigid, aromatic structure of this compound, combined with its reactive carboxylic acid and ketone functionalities, makes it an intriguing building block for advanced materials. While direct applications are not yet established, research on related benzophenone (B1666685) derivatives provides a clear roadmap for future exploration.

A particularly promising area is the development of materials for organic light-emitting diodes (OLEDs) . The benzophenone core is known to be a useful fragment in the synthesis of organic semiconductors. researchgate.netresearchgate.netnih.gov Future research could focus on synthesizing derivatives of this compound to create novel host materials or emitters for OLEDs, potentially leveraging the heavy atom effect of the chlorine atoms to enhance phosphorescence.

Other potential applications in materials science to be explored include:

High-Performance Polymers: The di-functional nature of the molecule could allow for its use as a monomer in the synthesis of specialty polymers such as poly(aryl ether ketone)s (PAEKs) or polyesters with enhanced thermal stability and specific optical properties.

Functional Dyes and Pigments: Modification of the aromatic rings could lead to the development of novel colorants with high stability and unique photophysical properties.

In-depth Mechanistic Studies of Chemical Transformations and Degradation Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and degradation of this compound is crucial for optimizing its production and predicting its environmental fate. Future research should employ a combination of experimental and computational techniques to elucidate these pathways.

Key areas of investigation include:

Friedel-Crafts Acylation Mechanism: Detailed kinetic and computational studies can provide insights into the role of the catalyst, the nature of the reactive intermediates, and the factors controlling regioselectivity. semanticscholar.orgyoutube.comyoutube.comyoutube.com

Photochemical Degradation: As a benzophenone derivative, the compound is likely susceptible to photodegradation. nih.gov Studies on its photochemical stability, the identification of photoproducts, and the elucidation of the degradation mechanisms are essential for assessing its environmental persistence.

Biotransformation Pathways: Investigating the microbial degradation of this compound is critical for understanding its behavior in soil and water systems. Identifying the enzymes and metabolic pathways involved will be a key research focus.

Advanced Computational Design and Screening of Bioactive Derivatives

The fields of computational chemistry and cheminformatics offer powerful tools for the rational design and virtual screening of new molecules with desired biological activities. The scaffold of this compound presents a rich platform for the development of novel therapeutic agents.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models for a series of this compound derivatives, it will be possible to identify the key structural features that correlate with specific biological activities. researchgate.netnih.gov This will enable the in silico design of more potent and selective compounds.

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity of virtual libraries of derivatives against a wide range of biological targets, such as enzymes and receptors. This approach can rapidly identify promising candidates for further experimental investigation.

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds can guide the design of new derivatives with improved pharmacological profiles.

Comprehensive Elucidation of Environmental Transformation Networks

The presence of chlorine atoms on the aromatic rings of this compound raises questions about its environmental fate and potential for transformation into other persistent or toxic compounds. A comprehensive understanding of its environmental transformation network is therefore a critical area for future research.

This research should include:

Abiotic Degradation Studies: Investigating the hydrolysis, photolysis, and oxidation of the compound under various environmental conditions (e.g., different pH values, presence of natural photosensitizers). nih.gov

Biotic Degradation Studies: Identifying microorganisms capable of degrading the compound and characterizing the metabolic pathways and enzymatic reactions involved.

Identification of Transformation Products: Utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to identify and quantify the various transformation products formed under different environmental scenarios.

Modeling of Environmental Fate: Developing predictive models for the transport, partitioning, and persistence of the compound and its transformation products in different environmental compartments.

Identification of Novel Biological Targets in Model Organisms and Pathways

The structural similarity of this compound to other bioactive benzophenone and benzoic acid derivatives suggests that it and its analogs could interact with a variety of biological targets. nih.govnih.gov High-throughput screening and other modern biological techniques can be employed to identify these targets and elucidate the underlying mechanisms of action.

Unexplored avenues for research include:

Antimicrobial Activity: Given that some benzoylbenzoic acid derivatives have shown activity against bacterial RNA polymerase, screening for antibacterial and antifungal properties is a logical step. nih.gov

Enzyme Inhibition: The compound and its derivatives could be tested for inhibitory activity against a wide range of enzymes, particularly those implicated in disease pathways.

Receptor Binding Assays: Investigating the binding of these compounds to various nuclear receptors and other cell surface receptors could reveal novel endocrine-disrupting or therapeutic activities. acs.org

Phenotypic Screening: Utilizing model organisms such as zebrafish or C. elegans for in vivo screening can help to identify compounds with interesting biological activities and provide clues about their potential therapeutic applications or toxicological profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(2,4-Dichlorobenzoyl)benzoic acid, and how are intermediates optimized for yield?

  • Answer : The compound is often synthesized via Friedel-Crafts acylation or cyclization of thiourea derivatives. For example, thiourea intermediates can be cyclized in dry acetone or ethoxide to form pyrimidine or quinoxaline derivatives, respectively . Optimization includes controlling reaction conditions (e.g., solvent polarity, temperature) and using catalysts like dimethylformamide (DMF) in chlorination steps . Intermediate purity is verified via recrystallization and spectroscopic methods (FT-IR, NMR) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Answer :

  • Spectroscopy : FT-IR confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Chromatography : HPLC or GC-MS with standards ensures purity, particularly for detecting impurities like 2-(2,4-dihydroxybenzoyl)benzoic acid .
  • Elemental Analysis : CHN analysis validates stoichiometry (e.g., C₁₄H₁₀O₅ requires C 65.12%, H 3.90%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : The compound is hygroscopic and light-sensitive. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Use PPE (gloves, goggles) due to its irritant properties . Stability tests via accelerated degradation (40°C/75% RH for 6 months) can identify decomposition products .

Advanced Research Questions

Q. How can mechanistic insights into the cyclization of thiourea derivatives of this compound improve reaction efficiency?

  • Answer : Cyclization pathways depend on solvent and base. In dry acetone, thioureas form pyrimidines via nucleophilic attack, while ethoxide promotes quinoxaline formation through deprotonation and ring closure . DFT calculations or isotopic labeling (e.g., ¹⁸O) can elucidate transition states and guide solvent/base selection to reduce side products .

Q. What strategies resolve contradictory spectral data (e.g., NMR signal overlap) in structural elucidation?

  • Answer : Use multi-nuclear NMR (e.g., DEPT-135 for carbon types) or 2D techniques (HSQC, HMBC) to assign overlapping aromatic signals . For unresolved cases, X-ray crystallography provides unambiguous confirmation, as seen in 2-amino-4-chlorobenzoic acid studies . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula accuracy .

Q. How does the electronic effect of substituents influence the bioactivity of this compound derivatives?

  • Answer : Chlorine atoms enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and enzyme binding. SAR studies show that 3,5-dichloro-4-hydroxy derivatives exhibit enhanced antibacterial activity compared to non-halogenated analogs . Computational docking (e.g., AutoDock) can predict interactions with targets like dihydrofolate reductase .

Q. What advanced methods detect trace degradation products in stability studies?

  • Answer : LC-MS/MS with a C18 column and 0.1% formic acid mobile phase achieves ppm-level detection of impurities like 2',4'-dihydroxy-2-benzoylbenzoic acid . For non-UV-active degradants, evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.